(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
CAS No.: 2034568-85-7
Cat. No.: VC6589354
Molecular Formula: C18H27NOS2
Molecular Weight: 337.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034568-85-7 |
|---|---|
| Molecular Formula | C18H27NOS2 |
| Molecular Weight | 337.54 |
| IUPAC Name | [2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
| Standard InChI | InChI=1S/C18H27NOS2/c1-18(2,3)22-13-14-9-7-8-12-19(14)17(20)15-10-5-6-11-16(15)21-4/h5-6,10-11,14H,7-9,12-13H2,1-4H3 |
| Standard InChI Key | NPUFGZFSMTXGMF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2SC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the 2-position with a tert-butylthio-methyl group and a 2-(methylthio)phenyl methanone moiety. The IUPAC name, [2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone, reflects its bifunctional design. Key features include:
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Piperidine Core: A six-membered nitrogen-containing ring, common in bioactive molecules due to its conformational flexibility and ability to interact with biological targets.
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Thioether Groups: The tert-butylthio and methylthio substituents introduce steric bulk and lipophilicity, potentially enhancing membrane permeability .
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇NOS₂ |
| Molecular Weight | 337.54 g/mol |
| IUPAC Name | [2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
| SMILES | CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2SC |
| InChI Key | NPUFGZFSMTXGMF-UHFFFAOYSA-N |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming its structure:
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¹H NMR: Peaks at δ 1.15 ppm (tert-butyl group), δ 2.45 ppm (methylthio group), and δ 3.60–4.20 ppm (piperidine protons).
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¹³C NMR: Signals for carbonyl (δ 195–200 ppm), aromatic carbons (δ 120–140 ppm), and sulfur-bound carbons (δ 30–50 ppm).
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MS (ESI+): Molecular ion peak at m/z 338.5 [M+H]⁺, with fragmentation patterns consistent with thioether cleavage .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves sequential functionalization of piperidine and phenyl precursors:
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Piperidine Functionalization: Introduction of the tert-butylthio-methyl group via nucleophilic substitution using tert-butyl mercaptan and a brominated piperidine intermediate .
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Phenyl Methanone Formation: Friedel-Crafts acylation of 2-(methylthio)benzene with chloroacetyl chloride, followed by coupling to the modified piperidine.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | tert-Butyl mercaptan, K₂CO₃, DMF, 80°C | 75% |
| 2 | AlCl₃, CH₂Cl₂, 0°C to RT, 12 h | 68% |
Optimization Challenges
Key challenges include minimizing sulfur oxidation and controlling regioselectivity during acylation. Recent advancements propose using palladium catalysts for C–S bond formation, enhancing yields to >80% .
Advanced Characterization Techniques
X-Ray Crystallography
Single-crystal X-ray analysis confirms the chair conformation of the piperidine ring and dihedral angles of 85° between the phenyl and piperidine planes .
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity consistent with experimental observations .
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